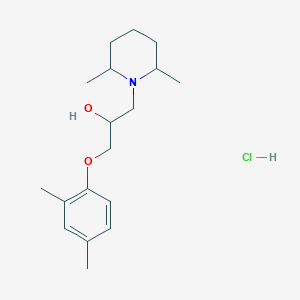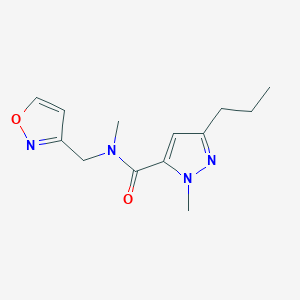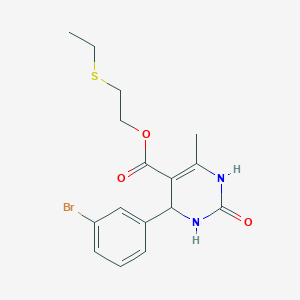
1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP is a beta-adrenergic agonist that has been shown to have positive effects on the cardiovascular system, respiratory system, and skeletal muscle.
科学研究应用
1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of heart failure. This compound has been shown to increase cardiac output and improve cardiac function in animal models of heart failure. Additionally, this compound has been shown to have positive effects on the respiratory system, including increasing respiratory muscle strength and reducing airway resistance. This compound has also been studied for its potential use in the treatment of skeletal muscle disorders, such as muscular dystrophy.
作用机制
The mechanism of action of 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves activation of beta-adrenergic receptors. This compound binds to these receptors, which are found in the heart, lungs, and skeletal muscle, and activates a signaling pathway that leads to increased contractility and relaxation of these tissues. This compound has been shown to have a higher affinity for beta-2 receptors, which are primarily found in the lungs, than for beta-1 receptors, which are primarily found in the heart.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that make it an attractive candidate for therapeutic use. In the heart, this compound increases contractility and relaxation, leading to improved cardiac output. In the lungs, this compound reduces airway resistance and increases respiratory muscle strength, leading to improved breathing. In skeletal muscle, this compound increases contractility and can improve muscle strength in conditions such as muscular dystrophy.
实验室实验的优点和局限性
One advantage of using 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is that it is a well-studied compound with a known mechanism of action. Additionally, this compound is relatively easy to synthesize and can be obtained in pure form. However, there are some limitations to using this compound in lab experiments. For example, this compound has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, this compound can have off-target effects on other tissues, which can complicate interpretation of experimental results.
未来方向
There are a number of future directions for research on 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is in the development of more potent and selective beta-adrenergic agonists that can be used in the treatment of heart failure and other cardiovascular diseases. Additionally, there is interest in studying the long-term effects of this compound on various tissues, as well as its potential use in the treatment of skeletal muscle disorders. Finally, there is interest in exploring the use of this compound in combination with other drugs to achieve synergistic effects.
合成方法
The synthesis of 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 2,4-dimethylphenol with epichlorohydrin to form 1-(2,4-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 2,6-dimethylpiperidine to form 1-(2,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol. Finally, this compound is reacted with hydrochloric acid to form the hydrochloride salt of this compound.
属性
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-8-9-18(14(2)10-13)21-12-17(20)11-19-15(3)6-5-7-16(19)4;/h8-10,15-17,20H,5-7,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBMYZRXLQQIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=C(C=C(C=C2)C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4899400.png)
![4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4899418.png)

![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4899429.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)
![5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899454.png)
![N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)





![7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899492.png)
